molecular formula C18H16ClN3OS B2720950 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207001-80-6

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2720950
CAS RN: 1207001-80-6
M. Wt: 357.86
InChI Key: BETUVDGWWNNWCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the imidazole ring in the molecule could potentially undergo various substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Activity

Several derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, have been synthesized and found to possess significant antibacterial activity. These compounds were elucidated through IR, NMR, Mass spectra, and elemental analysis, showcasing their potential in medical research and development (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties on carbon steel in acidic environments. Research demonstrates these compounds significantly reduce corrosion, highlighting their potential application in protecting industrial materials (Rouifi et al., 2020).

Heterocyclic Compounds via Cascade Reactions

Thioureido-acetamides have been identified as versatile precursors for synthesizing various heterocycles through one-pot cascade reactions, indicating their significant utility in organic and medicinal chemistry for creating diverse molecular structures with potential therapeutic applications (Schmeyers & Kaupp, 2002).

Anticancer Activity

Some derivatives have been synthesized and evaluated for their antitumor activity against different human tumor cell lines, with certain compounds showing considerable activity. This points towards their potential application in cancer research and therapy development (Yurttaş, Tay, & Demirayak, 2015).

Fluorescent Probes for Mercury Ion

Compounds within this chemical class have been demonstrated as efficient fluorescent probes for mercury ions, both in acetonitrile and in buffered aqueous solutions. This application is crucial for environmental monitoring and the development of sensitive detection methods for heavy metals (Shao et al., 2011).

Antimicrobial Agents

The synthesis of certain acetamide and isoxazoline derivatives has led to the discovery of compounds with promising antimicrobial efficiency, indicating their potential in developing new antimicrobial agents (Divya et al., 2015).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential use in medical or pharmaceutical applications .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-5-7-13(8-6-12)16-10-21-18(24-11-17(20)23)22(16)15-4-2-3-14(19)9-15/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUVDGWWNNWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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